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Introduction

ACH-000143 is a novel, potent, and orally active agonist of the melatonin receptors MT1 and
MT2.[1] Preclinical investigations have highlighted its potential as a therapeutic agent for
metabolic diseases, particularly those linked to circadian rhythm disruption such as obesity,
diabetes, and nonalcoholic steatohepatitis.[2][3] This technical guide provides a comprehensive
overview of the key preclinical data on ACH-000143, including its in vitro and in vivo
pharmacology, pharmacokinetic profile, and safety assessment. Detailed experimental
protocols and visual representations of key pathways and workflows are included to support
further research and development efforts.

In Vitro Pharmacology
Melatonin Receptor Binding and Functional Activity

ACH-000143 demonstrates sub-nanomolar potency as an agonist at both human MT1 and
MT2 receptors.[1]

Table 1: In Vitro Melatonin Receptor Activity of ACH-000143
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Parameter MT1 MT2

EC50 (nM) 0.06 0.32

Data sourced from
MedChemExpress.[1]

Experimental Protocol: Melatonin Receptor Functional
Assays

¢ Cell Lines: Chinese Hamster Ovary (CHO) cells recombinantly expressing human MT1 or
MT2 receptors were utilized.[3]

e MT1 Functional Assay: The functional potency at the MT1 receptor was determined using a
cell impedance-based assay. Changes in cell morphology and adherence upon compound
stimulation were measured as a function of impedance, providing a label-free detection of
receptor activation.

e MT2 Functional Assay: A fluorometric method was employed to measure changes in
intracellular cyclic AMP (CAMP) levels in response to compound administration. Agonism at
the MT2 receptor, which is a Gi-coupled receptor, leads to a decrease in CAMP levels.

ADME and Safety Profile

A series of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and safety
assays were conducted to characterize the drug-like properties of ACH-000143.

Table 2: In Vitro ADME and Safety Profile of ACH-000143

Assay Species Result

hERG Binding Human Devoid of binding

o No genotoxic potential
Genotoxicity b q
observe

Data from primary research

publication.[2]
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In Vivo Pharmacology
Efficacy in a Diet-Induced Obese Rat Model

The therapeutic potential of ACH-000143 in a metabolic disease model was assessed in high-
fat diet (HFD)-induced obese Sprague-Dawley rats.[2]

Table 3: In Vivo Efficacy of ACH-000143 in High-Fat Diet-Induced Obese Rats

Parameter Dose (mg/kg, p.o.) Outcome
Plasma Glucose 10 -16.4% (p < 0.05)
30 -16.9% (p < 0.01)

) ) Significant reduction in weekly
Body Weight Gain 10 and 30 i

gain

Liver Triglycerides Not specified Reduction observed
Hepatic Steatosis Not specified Reduction observed

Data sourced from
MedChemExpress and primary

research publication.[1][2]

Experimental Protocol: High-Fat Diet-Induced Obese Rat
Study

» Animal Model: Male Sprague-Dawley rats were fed a high-fat diet to induce obesity and
metabolic dysregulation.[2]

o Treatment: ACH-000143 was administered orally once daily for two months at doses of 10
and 30 mg/kg.[1][2] A vehicle control group and a positive control group (dapagliflozin) were
included in the study.[2]

o Parameters Measured: Key endpoints included body weight, food intake, plasma glucose
levels, liver triglyceride content, and assessment of hepatic steatosis.[1][2]
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Pharmacokinetics

Pharmacokinetic studies were conducted in rodents to evaluate the oral bioavailability and
brain penetration of ACH-000143. The compound was found to have high oral bioavailability
and was characterized as having "peripherally preferred exposure".[2][3]

Safety Pharmacology

Early safety assessments in rats indicated that ACH-000143 was well-tolerated. No behavioral

alterations were observed at doses up to 100 mg/kg, p.o.[2]

Visualizations
Signaling Pathway

The physiological effects of melatonin and its agonists, such as ACH-000143, are primarily
mediated through the activation of MT1 and MT2 G protein-coupled receptors (GPCRS).[3]
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Caption: ACH-000143 signaling through MT1 and MT2 receptors.

Experimental Workflow
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The preclinical evaluation of ACH-000143 followed a structured workflow from in vitro
characterization to in vivo efficacy testing.
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Caption: Preclinical development workflow for ACH-000143.
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Logical Relationship

The therapeutic rationale for ACH-000143 is based on the link between circadian rhythm,
melatonin signaling, and metabolic health.
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Caption: Therapeutic rationale for ACH-000143 in metabolic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. pubs.acs.org [pubs.acs.org]

e 2. pubs.acs.org [pubs.acs.org]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b8143701?utm_src=pdf-body
https://www.benchchem.com/product/b8143701?utm_src=pdf-body-img
https://www.benchchem.com/product/b8143701?utm_src=pdf-body
https://www.benchchem.com/product/b8143701?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.0c00627
https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00627
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8143701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 3. Collection - Discovery of ACH-000143: A Novel Potent and Peripherally Preferred
Melatonin Receptor Agonist that Reduces Liver Triglycerides and Steatosis in Diet-Induced
Obese Rats - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

 To cite this document: BenchChem. [Preclinical Profile of ACH-000143: A Novel Melatonin
Receptor Agonist]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8143701#preclinical-data-on-ach-000143]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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